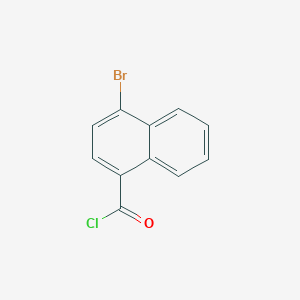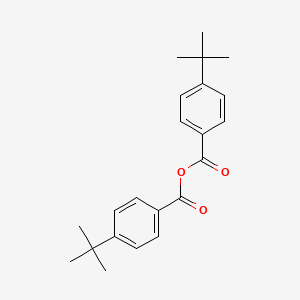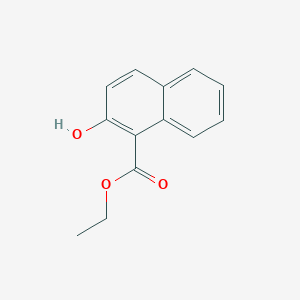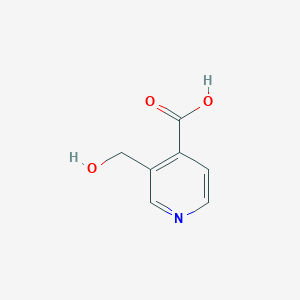
3-(Hydroxymethyl)isonicotinic acid
描述
3-(Hydroxymethyl)isonicotinic acid is an organic compound derived from isonicotinic acid It features a hydroxymethyl group (-CH2OH) attached to the third position of the pyridine ring, which is substituted with a carboxylic acid group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)isonicotinic acid typically involves the functionalization of isonicotinic acid. One common method is the hydroxymethylation of isonicotinic acid using formaldehyde under basic conditions. The reaction proceeds as follows:
- Dissolve isonicotinic acid in a suitable solvent such as water or ethanol.
- Add formaldehyde and a base, such as sodium hydroxide, to the solution.
- Heat the reaction mixture to promote the hydroxymethylation reaction.
- After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3-(Hydroxymethyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid, forming isonicotinic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 3-(Hydroxymethyl)isonicotinol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to substitute the hydroxymethyl group.
Major Products
Oxidation: Isonicotinic acid.
Reduction: 3-(Hydroxymethyl)isonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Hydroxymethyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential, particularly in the treatment of tuberculosis and other infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
作用机制
The mechanism of action of 3-(Hydroxymethyl)isonicotinic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interfering with metabolic pathways in pathogens. For example, isoniazid, a derivative of isonicotinic acid, inhibits the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Isonicotinic acid: The parent compound, lacking the hydroxymethyl group.
Nicotinic acid: An isomer with the carboxylic acid group at the third position.
Picolinic acid: Another isomer with the carboxylic acid group at the second position.
Uniqueness
3-(Hydroxymethyl)isonicotinic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the pyridine ring. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
3-(hydroxymethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYBRTJVDQOITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509118 | |
| Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81113-13-5 | |
| Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


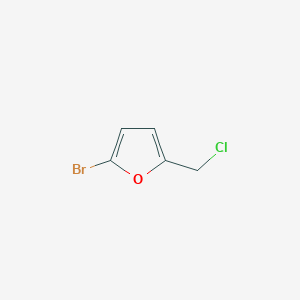
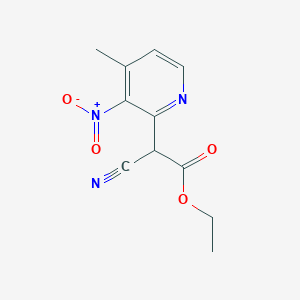

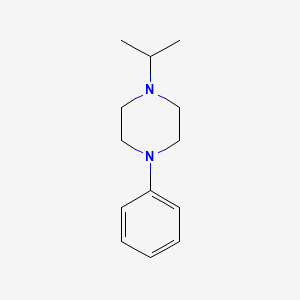
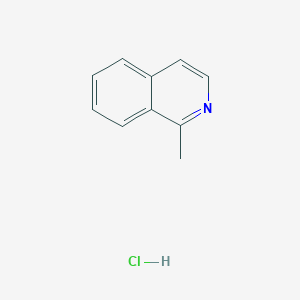
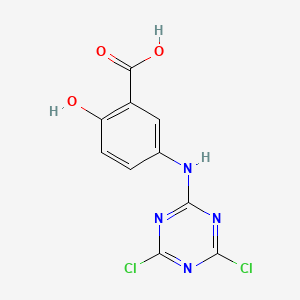
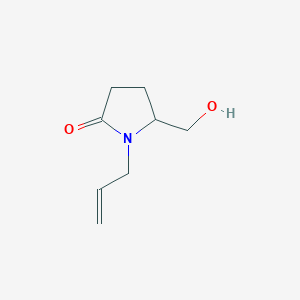


![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)
